molecular formula C9H9F3O2 B6256897 2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Mixture of diastereomers CAS No. 370102-78-6

2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Mixture of diastereomers

Cat. No. B6256897
CAS RN: 370102-78-6
M. Wt: 206.2
InChI Key:
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Description

The compound “2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Mixture of diastereomers” is a complex organic molecule. It contains a bicyclic heptene structure, which is a seven-membered ring with one double bond. The “2-(trifluoromethyl)” indicates the presence of a trifluoromethyl group (-CF3) attached to the second carbon of the ring. The “carboxylic acid” part of the name suggests the presence of a carboxylic acid functional group (-COOH) also on the second carbon of the ring. The term “mixture of diastereomers” indicates that the compound is a mixture of stereoisomers that are not mirror images of each other .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a seven-membered ring with one double bond, a trifluoromethyl group, and a carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific stereoisomers present in the mixture .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The double bond in the ring could potentially undergo addition reactions. The carboxylic acid group could participate in acid-base reactions, and the trifluoromethyl group could be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being able to form hydrogen bonds, which could affect its solubility and boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and reactivity. If the compound shows interesting properties, it could be studied for potential applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the trifluoromethyl group, and carboxylation of the resulting compound.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Trifluoromethyl iodide", "Palladium(II) acetate", "Sodium carbonate", "Carbon dioxide", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Diels-Alder reaction of cyclopentadiene with maleic anhydride to form the bicyclic intermediate", "Step 2: Bromination of the bicyclic intermediate using N-bromosuccinimide (NBS) to form the brominated intermediate", "Step 3: Treatment of the brominated intermediate with trifluoromethyl iodide and palladium(II) acetate in the presence of a base to introduce the trifluoromethyl group", "Step 4: Hydrolysis of the resulting compound using hydrochloric acid to remove the maleic acid moiety and form the carboxylic acid", "Step 5: Neutralization of the carboxylic acid using sodium hydroxide and carbonation using carbon dioxide to form the final product, a mixture of diastereomers of 2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" ] }

CAS RN

370102-78-6

Product Name

2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Mixture of diastereomers

Molecular Formula

C9H9F3O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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